3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, including nitration, bromination, and thiourea formation. The process begins with the nitration of aniline to form 2-nitroaniline. This is followed by the bromination of benzamide to introduce the bromine atom. The final step involves the reaction of the brominated benzamide with 2-nitroaniline and thiourea under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-bromo-N-(2,2,2-trichloro-1-{[(2-aminoanilino)carbothioyl]amino}ethyl)benzamide .
Scientific Research Applications
3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms may also play a role in the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
- 3-bromo-N-(2,2,2-trichloro-1-{[(3,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide
- 3-bromo-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and nitro groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H12BrCl3N4O3S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
3-bromo-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12BrCl3N4O3S/c17-10-5-3-4-9(8-10)13(25)22-14(16(18,19)20)23-15(28)21-11-6-1-2-7-12(11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
InChI Key |
LVJRGAOFXYLNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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